molecular formula C14H16N2 B6267627 3-phenyl-1-(pyridin-2-yl)propan-1-amine CAS No. 1093602-21-1

3-phenyl-1-(pyridin-2-yl)propan-1-amine

Cat. No.: B6267627
CAS No.: 1093602-21-1
M. Wt: 212.3
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Description

3-phenyl-1-(pyridin-2-yl)propan-1-amine is an organic compound with the molecular formula C14H16N2 It consists of a phenyl group and a pyridin-2-yl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1-(pyridin-2-yl)propan-1-amine typically involves the reaction of 3-phenylpropan-1-amine with pyridine-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1-(pyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides or nitriles, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-phenyl-1-(pyridin-2-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-1-(pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine: A similar compound with dimethyl substitution on the amine group.

    3-phenyl-1-(pyridin-3-yl)propan-1-amine: A structural isomer with the pyridinyl group attached at the 3-position.

    3-phenyl-1-(pyridin-4-yl)propan-1-amine: Another isomer with the pyridinyl group at the 4-position

Uniqueness

3-phenyl-1-(pyridin-2-yl)propan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

1093602-21-1

Molecular Formula

C14H16N2

Molecular Weight

212.3

Purity

95

Origin of Product

United States

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